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Introduction

Bl 1265162 is an investigational, inhaled small-molecule inhibitor of the epithelial sodium
channel (ENaC).[1][2][3] The rationale for its development is based on the understanding that
in cystic fibrosis (CF), hyperactive ENaC leads to increased sodium and water absorption from
the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1] By
inhibiting ENaC, Bl 1265162 aims to restore airway surface liquid and improve mucociliary
clearance, offering a potential mutation-agnostic therapeutic approach for all CF patients.[1][2]
[4] Preclinical studies demonstrated its high potency, surpassing the prototypical ENaC inhibitor
amiloride by 30- to 70-fold, and its synergistic effects with CFTR modulators.[1][3][5] This
document provides a comprehensive technical overview of the safety and tolerability profile of
Bl 1265162, drawing from data from its Phase | and Phase Il clinical trials.

Mechanism of Action: ENaC Inhibition

In the airway epithelium, a delicate balance between sodium absorption, primarily mediated by
ENaC, and chloride secretion, regulated by the cystic fibrosis transmembrane conductance
regulator (CFTR), maintains the hydration of the airway surface liquid (ASL). In individuals with
cystic fibrosis, dysfunctional CFTR leads to reduced chloride secretion, which in turn causes
hyperactivation of ENaC. This results in excessive sodium and water reabsorption, leading to
dehydrated and viscous mucus that is difficult to clear, contributing to the cycle of obstruction,
inflammation, and infection characteristic of CF lung disease.
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Bl 1265162 directly inhibits ENaC, thereby reducing sodium influx from the ASL into the
epithelial cells. This inhibition is intended to rehydrate the airway surface, decrease mucus
viscosity, and improve mucociliary clearance.
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Caption: Mechanism of Action of Bl 1265162 in Cystic Fibrosis.
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Clinical Development and Safety Profile

The clinical development of Bl 1265162 has included Phase | trials in healthy volunteers and a
Phase Il trial in patients with cystic fibrosis. While the development of Bl 1265162 was
ultimately terminated due to a lack of demonstrated clinical benefit, the studies provide
valuable data on its safety and tolerability.[4][6]

Phase | Clinical Trials in Healthy Volunteers

Three Phase I trials were conducted in healthy male subjects to assess the safety, tolerability,
and pharmacokinetics of Bl 1265162.[1][2][7][8]

e NCT03349723: A single-rising-dose (SRD) trial.
 NCT03576144: A multiple-rising-dose (MRD) trial.
e NCT03907280: An absolute bioavailability trial.

In these trials, single inhaled doses up to 1200 pg and multiple doses up to 600 pg twice daily
for up to 6.5 days were found to be safe and well-tolerated.[1][7]

This study was a single-center, randomized, double-blind, placebo-controlled trial.[1][7] Healthy
male subjects received inhaled Bl 1265162 at doses of 10 ug, 30 ug, 100 pg, 300 ug, or 600
1g.[1][7] Dosing was administered once daily in the morning on days 1 and 8, and twice daily
from days 2 to 7.[1][7] The primary objectives were to assess the safety and tolerability of
multiple rising doses of inhaled Bl 1265162. Secondary objectives included the evaluation of
pharmacokinetics, including dose proportionality and time dependency.
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Caption: Workflow of the Phase | Multiple-Rising-Dose Trial.

Adverse events (AEs) reported in the Phase | trials were generally balanced across treatment
groups and were of mild to moderate intensity, resolving by the end of the trials.[1][7]
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Adverse Event Profile

Bl 1265162 Placebo

Treatment-Emergent AEs
(TEAES) in SRD Trial

14.3% (6 out of 42 subjects)[1]  14.3% (2 out of 14 subjects)[1]
[7] [7]

Investigator-Defined Drug-
Related AEs in SRD Trial

4.8% (2 out of 42 subjects)[1]

0%[1][7
7] [1107]

TEAEs in MRD Trial

35% (14 out of 40 subjects)[1] 10% (1 out of 10 subjects)[1]
[7] [7]

Investigator-Defined Drug-
Related AEs in MRD Trial

27.5% (11 out of 40 subjects)

0%[1][7
[117] it

Serious Adverse Events
(SAEs)

One subject experienced

neuropathia vestibularis

leading to hospitalization; this None reported.
was not considered drug-

related.[1][7]

Discontinuations due to AEs

One subject in the 300 pg
dose group of the MRD trial
discontinued due to
asymptomatic hyperkalemia,
which was not considered
drug-related and resolved.[1] None reported.
[7] Another subject
discontinued due to the SAE of
neuropathia vestibularis, which
was also not deemed drug-
related.[1]

Notable Adverse Events

A single case of mild cough
was reported 5 minutes post-

drug administration in the 100 -
) No specific notable adverse
pg dose group of the SRD trial. o ]
) events were highlighted in the
[1][7] Asymptomatic
) ] placebo group.
hyperkalemia was observed in

one subject in the MRD trial.[1]
[7]
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Phase Il Clinical Trial in Patients with Cystic Fibrosis
(BALANCE-CF 1)

The BALANCE-CF 1 trial was a Phase Il, placebo-controlled, randomized, double-blind study
designed to evaluate the efficacy and safety of four dose levels of Bl 1265162 over a 4-week
period in adults and adolescents with CF, on top of their standard of care.[4]

Patients were randomized to receive one of four dose levels of Bl 1265162 or a placebo. The
study included an interim futility analysis. The primary efficacy endpoint was the change in
percentage predicted forced expiratory volume in 1 second (ppFEV1). Safety and tolerability

were also key endpoints.
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Caption: Overview of the BALANCE-CF 1 Phase Il Trial Design.
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Bl 1265162 up to a dose of 200 ug twice daily was found to be safe and well-tolerated in
patients with CF.[4][6] The study was terminated early based on a pre-defined stopping rule at
an interim futility analysis, as it did not show a potential for clinical benefit.[4] The final results,
which included patients recruited during the interim analysis, were not supportive of a relevant
clinical effect.[4][6]

Pharmacokinetics

Pharmacokinetic data from the Phase | trials revealed that Bl 1265162 displayed dose-
proportional and time-independent pharmacokinetics.[1][2][8] The maximum accumulation was
1.6-fold, and the calculated effective elimination half-life ranged from 3.6 to 8.7 hours.[1][2][8] A
key finding was that renal excretion is not a major route of elimination for the drug.[1][2][8] The
absolute bioavailability was approximately 0.50% after oral administration and around 40%
after inhalation, indicating that systemic exposure is primarily due to drug absorption through
the lungs.[1][2][8] Pharmacokinetic parameters in CF patients were similar to those observed in
healthy volunteers.[4]

Conclusion

Based on the available data from Phase | and Il clinical trials, Bl 1265162 demonstrated a
favorable safety and tolerability profile in both healthy volunteers and individuals with cystic
fibrosis when administered as an inhaled therapy. Adverse events were generally mild to
moderate and balanced between treatment and placebo groups. No significant safety concerns
leading to the termination of the clinical program were identified; the decision to halt
development was based on a lack of efficacy.[4][6] The pharmacokinetic profile supports twice-
daily inhaled administration with minimal systemic accumulation. This comprehensive safety
and tolerability data, despite the lack of demonstrated efficacy, provides valuable insights for
the continued development of ENaC inhibitors as a therapeutic class for cystic fibrosis and
other respiratory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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